molecular formula C17H17N3O3 B2396628 (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035001-08-0

(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide

Cat. No. B2396628
CAS RN: 2035001-08-0
M. Wt: 311.341
InChI Key: PTSIBKQTGNQUDE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of acrylamides and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide is not fully understood. However, it has been proposed that the compound works by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and physiological effects:
Studies have shown that (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of various microorganisms such as Candida albicans and Staphylococcus aureus. Additionally, it has been shown to have low toxicity towards normal human cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide in lab experiments is its broad spectrum of biological activities. This makes it a promising candidate for the development of new drugs and therapies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide.
2. The compound can be further modified to improve its solubility and bioavailability.
3. Studies can be conducted to investigate the potential of this compound as a photosensitizer in photodynamic therapy.
4. The compound can be tested for its activity against other types of cancer and microorganisms.
5. The compound can be used as a lead compound for the development of new drugs and therapies.

Synthesis Methods

The synthesis of (E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide involves the reaction of furan-2-carboxaldehyde and (2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methylamine in the presence of acetic acid and acetic anhydride. The resulting product is then treated with acryloyl chloride to obtain the final compound.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-16(6-5-14-3-2-10-23-14)19-12-13-7-8-18-15(11-13)20-9-1-4-17(20)22/h2-3,5-8,10-11H,1,4,9,12H2,(H,19,21)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSIBKQTGNQUDE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.